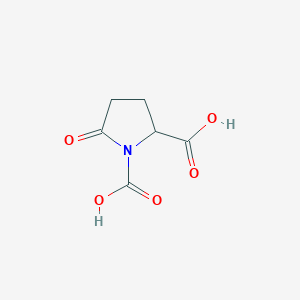
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its ability to release hydrogen sulfide (H₂S) slowly, making it a valuable tool in various biological and chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(morpholino)phosphinodithioic acid typically involves the reaction of 4-methoxyphenylphosphine with morpholine and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and requires careful temperature control to avoid unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where the morpholino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphinodithioic acids. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
(4-Methoxyphenyl)(morpholino)phosphinodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s ability to release hydrogen sulfide slowly makes it useful in studying the biological effects of H₂S.
Medicine: It is investigated for its potential therapeutic effects, particularly in conditions where H₂S plays a role.
Mechanism of Action
The primary mechanism of action of (4-Methoxyphenyl)(morpholino)phosphinodithioic acid involves the slow release of hydrogen sulfide (H₂S). This release occurs through the breakdown of the phosphinodithioic acid moiety, which interacts with biological molecules and pathways. The released H₂S can modulate various cellular processes, including signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
GYY4137: A sodium salt form of (4-Methoxyphenyl)(morpholino)phosphinodithioic acid, known for its slow-releasing H₂S properties.
Morpholine derivatives: Compounds with similar structures but different substituents on the morpholine ring.
Uniqueness
This compound is unique due to its specific combination of a 4-methoxyphenyl group and a morpholino group attached to a phosphinodithioic acid moiety. This structure allows for controlled release of H₂S, making it particularly valuable in research applications where precise modulation of H₂S levels is required .
Properties
CAS No. |
106740-08-3 |
|---|---|
Molecular Formula |
C11H16NO2PS2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-morpholin-4-yl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO2PS2/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3,(H,16,17) |
InChI Key |
QDSAKNAFJWRQIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(=S)(N2CCOCC2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)


![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)


![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)

![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)

